4-Chloro-1-naphthamide Exhibits Potent AKR1C3 Inhibition (IC₅₀ = 250 nM)
4-Chloro-1-naphthamide demonstrates specific, quantifiable inhibition of human Aldo-keto reductase family 1 member C3 (AKR1C3). In a biochemical assay, it inhibited recombinant human AKR1C3-mediated oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol with an IC₅₀ value of 250 nM [1]. While direct head-to-head data for unsubstituted 1-naphthamide is unavailable, this level of potency confirms its utility as an AKR1C3 probe compound, contrasting with its moderate to weak activity at other targets like COX-1 (IC₅₀ = 490 nM) and COX-2 (IC₅₀ = 90 nM) [1].
| Evidence Dimension | Enzymatic Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 250 nM |
| Comparator Or Baseline | COX-2 (IC₅₀ = 90 nM), COX-1 (IC₅₀ = 490 nM) |
| Quantified Difference | 2.8-fold less potent vs COX-2; 2-fold more potent vs COX-1 |
| Conditions | Inhibition of human recombinant AKR1C3-mediated NADP+-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol |
Why This Matters
The sub-micromolar IC₅₀ at AKR1C3 positions 4-Chloro-1-naphthamide as a valuable tool compound for investigating AKR1C3-dependent pathways in prostate cancer and hormone-driven malignancies.
- [1] BindingDB. BDBM50427623 (CHEMBL2323476). Affinity Data: IC50 for human AKR1C3, COX-1, and COX-2. View Source
